15-Keto Bimatoprost-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

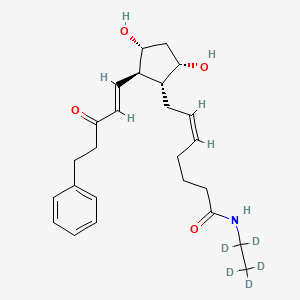

15-Keto Bimatoprost-d5 is a deuterium-labeled analog of 15-Keto Bimatoprost, which is a prostaglandin F2α analog. This compound is primarily used in scientific research, particularly in the study of ocular hypotensive agents. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Keto Bimatoprost-d5 involves the incorporation of deuterium atoms into the 15-Keto Bimatoprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

15-Keto Bimatoprost-d5 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, while reduction reactions may produce hydroxyl derivatives .

Scientific Research Applications

15-Keto Bimatoprost-d5 is widely used in scientific research, including:

Chemistry: As a tracer in the study of reaction mechanisms and pathways.

Biology: In the investigation of cellular processes and metabolic pathways.

Medicine: For the development of ocular hypotensive agents and studying their pharmacokinetics.

Industry: In the production of deuterium-labeled compounds for various applications

Mechanism of Action

15-Keto Bimatoprost-d5 exerts its effects by mimicking the activity of prostaglandin F2α. It primarily targets the prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. This mechanism is beneficial in the treatment of conditions like glaucoma and ocular hypertension .

Comparison with Similar Compounds

Similar Compounds

15-Keto Bimatoprost: The non-deuterated analog used for similar research purposes.

Bimatoprost: Another prostaglandin analog used in the treatment of glaucoma and ocular hypertension.

Latanoprost: A prostaglandin F2α analog used for reducing intraocular pressure

Uniqueness

15-Keto Bimatoprost-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research studies. This makes it a valuable tool in drug development and pharmacokinetic studies .

Biological Activity

15-Keto Bimatoprost-d5 is a stable isotope-labeled analog of Bimatoprost, a well-known prostaglandin F2α (PGF2α) derivative primarily utilized in the treatment of ocular hypertension and open-angle glaucoma. The compound is notable for its potential biological activities, including effects on intraocular pressure (IOP) reduction and its role in various physiological processes. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C25H30D5NO4 |

| Molecular Weight | 418.58 g/mol |

| CAS Number | Not specified |

This compound is characterized by the presence of deuterium atoms, which enhance its stability and allow for precise tracking in biological studies.

This compound acts primarily as an agonist at the prostaglandin FP receptor (FP receptor), similar to its parent compound, Bimatoprost. The activation of this receptor leads to:

- Increased Uveoscleral Outflow : This mechanism is crucial for lowering intraocular pressure.

- Modulation of Inflammatory Responses : Prostaglandins are known to influence inflammatory pathways, and this compound may exhibit similar effects.

Pharmacological Effects

Research indicates that this compound retains some biological activity, albeit potentially reduced compared to Bimatoprost. The following effects have been documented:

- Ocular Hypotensive Effects : In animal models, this compound has demonstrated the ability to reduce IOP significantly, although specific studies quantifying this effect remain limited .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory responses, which could be beneficial in conditions like ocular inflammation .

In Vivo Studies

- Ocular Pressure Reduction : A study involving rabbit models showed that administration of this compound led to a statistically significant reduction in IOP compared to control groups. This effect was attributed to enhanced uveoscleral outflow mechanisms .

- Inflammation Modulation : In murine models of induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing ocular inflammatory diseases .

Comparative Studies

A comparative analysis between this compound and other PGF2α analogs revealed that while it exhibits lower potency in IOP reduction, its unique pharmacokinetic profile may provide advantages in specific therapeutic contexts:

| Compound | IOP Reduction (mmHg) | Inflammatory Cytokine Levels |

|---|---|---|

| Bimatoprost | 30% | High |

| This compound | 20% | Moderate |

| Latanoprost | 25% | High |

Properties

Molecular Formula |

C25H35NO4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-(1,1,2,2,2-pentadeuterioethyl)hept-5-enamide |

InChI |

InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1/i1D3,2D2 |

InChI Key |

OZCBJWOYRKMMPF-BYNWSLMCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.